molecular formula C9H9F3N2O2 B1142637 3-(trifluoroMethyl)-4,5,6,7-tetrahydro-1H-indazol-4-carboxylic acid CAS No. 1338247-23-6

3-(trifluoroMethyl)-4,5,6,7-tetrahydro-1H-indazol-4-carboxylic acid

Cat. No.: B1142637
CAS No.: 1338247-23-6
M. Wt: 234.1751696
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Types of Reactions

3-(trifluoroMethyl)-4,5,6,7-tetrahydro-1H-indazol-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

3-(trifluoroMethyl)-4,5,6,7-tetrahydro-1H-indazol-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(trifluoroMethyl)-4,5,6,7-tetrahydro-1H-indazol-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to bind to enzymes and receptors, thereby modulating their activity. This can lead to the inhibition of key pathways involved in disease progression, such as the PI3K/Akt pathway in cancer .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(trifluoroMethyl)-4,5,6,7-tetrahydro-1H-indazol-4-carboxylic acid is unique due to its indazole core structure combined with the trifluoromethyl group. This combination imparts distinct physicochemical properties, such as increased lipophilicity and metabolic stability, which are advantageous in drug development .

Properties

CAS No.

1338247-23-6

Molecular Formula

C9H9F3N2O2

Molecular Weight

234.1751696

Synonyms

3-(trifluoroMethyl)-4,5,6,7-tetrahydro-1H-indazol-4-carboxylic acid

Origin of Product

United States

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